molecular formula C9H11NO2 B078495 N-(2-hydroxy-4-methylphenyl)acetamide CAS No. 13429-10-2

N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No. B078495
CAS RN: 13429-10-2
M. Wt: 165.19 g/mol
InChI Key: HTVPAACTHAQQAS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals and material science. Its synthesis and characterization have been the subject of several studies, aiming to understand its properties and potential applications.

Synthesis Analysis

The synthesis of N-(2-hydroxy-4-methylphenyl)acetamide and related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. A notable example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding the compound with high efficiency (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

Molecular structure analysis of N-(2-hydroxy-4-methylphenyl)acetamide and similar compounds is crucial for understanding their chemical behavior. Techniques such as IR, MS, NMR, and X-ray crystallography have been employed to characterize the structure of synthesized compounds. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy and X-ray single-crystal analysis (Nikonov et al., 2016).

Chemical Reactions and Properties

N-(2-hydroxy-4-methylphenyl)acetamide undergoes various chemical reactions, including silylation and carbonylation. Silylation reactions, for instance, have been studied to understand the formation and properties of silylated derivatives (Lazareva et al., 2017). Moreover, catalytic systems for the reductive carbonylation of nitrobenzene to form related acetamide derivatives have been developed, showcasing the potential for efficient synthesis of such compounds (Vavasori et al., 2023).

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : It serves as an intermediate in the synthesis of antimalarial drugs and other pharmaceuticals. Chemoselective acetylation of amino groups has been studied to enhance the production of such intermediates (Magadum & Yadav, 2018).

  • Metabolism in Herbicide Compounds : N-(2-hydroxy-4-methylphenyl)acetamide derivatives, such as acetochlor and alachlor, are components of various herbicides. Studies on their metabolism, particularly in the context of carcinogenicity and environmental impact, have been conducted (Coleman et al., 2000).

  • Anti-Arthritic Properties : The compound has shown promising anti-arthritic properties in animal models, particularly in adjuvant-induced arthritis, by reducing inflammation-related cytokines and reactive oxygen species (Jawed et al., 2010).

  • Binding Studies in Biochemistry : N-(2-hydroxy-4-methylphenyl)acetamide derivatives have been synthesized for studies related to DNA-binding interactions, which are important in understanding their potential pharmaceutical applications (Raj, 2020).

  • Molecular Dynamics and Hydrogen Bonding : Research on the molecular dynamics of the compound, especially its formation of hydrogen bonds in solutions, has been conducted, which is relevant for understanding its behavior in different environments (Mamedov et al., 2010).

  • Antioxidant Activity : Some derivatives of N-(2-hydroxy-4-methylphenyl)acetamide have been explored for their antioxidant properties, which are significant in the context of medicinal chemistry and biological applications (Chkirate et al., 2019).

Safety And Hazards

“N-(2-hydroxy-4-methylphenyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate protective measures .

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-8(9(12)5-6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPAACTHAQQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065449
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methylphenyl)acetamide

CAS RN

13429-10-2
Record name N-(2-Hydroxy-4-methylphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Record name Acetamide, N-(2-hydroxy-4-methylphenyl)-
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Record name N-(2-Hydroxy-4-methylphenyl)acetamide
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Synthesis routes and methods

Procedure details

To a mixture of 40 ml of ethanol with 60 ml of water, there was added 20.0 g (16.3 mmol) of 6-amino-m-cresol, followed by heating to 80° C. To the obtained solution, there was added dropwise 17.4 g (17.1 mmol) of acetic anhydride over 10 minutes and the mixture was stirred at 80° C. for 15 minutes. After the completion of the reaction, the mixture was cooled to 10° C. The crystals thus precipitated were filtered, washed with water and dried. Thus 23.9 g (15.0 mmol) of N-(2-hydroxy-4-methylphenyl)acetamide was obtained as pale brown crystals. The yield was 89%. A 20.0 g portion of this product was recrystallized from acetonitrile to thereby give 17.9 g of N-(2-hydroxy-4-methylphenyl)acetamide as colorless crystals. The recovering yield was 90%.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
IG Mamedov, U Eichhoff… - Magnetic …, 2010 - Wiley Online Library
The formation of hydrogen bonds and molecular dynamics for the molecules cis‐1‐(2‐hydroxy‐5‐methylphenyl)ethanone oxime (I) and N‐(2‐hydroxy‐4‐methylphenyl)acetamide (II) …
I Mamedov, U Eichhoff, A Maharramov… - Open …, 2012 - degruyter.com
The formation of hydrogen bonds and the molecular dynamics for molecules (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime and (E)-2-hydroxy-5-methylacetophenone …
Number of citations: 15 www.degruyter.com
Z Tu, Y Du, X Cao, Y Liu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
The cheap and easily available o‐aminophenols (OAPs) have been identified as practical directing component for the Pd‐catalyzed aromatic γ‐C−H bond arylation of phenylacetamides…
Number of citations: 13 onlinelibrary.wiley.com
IG Mamedov, IM Shikhaliyeva, YV Mamedova… - Kimya …, 2019 - cyberleninka.ru
The inhibition activities of 2-hydroxy-5-methylacetophenone thiosemicarbazone (1), (Z)-2-(((E)-1-(2-hydroxy-5-met¬hylphenyl)ethylidene)hydrazono)thiazolidin-4-one (2), (E)-3-(2-…
Number of citations: 1 cyberleninka.ru
W Jun, S Tao, Z Le, H ZhongDi, H Fang… - Chinese Journal of …, 2023 - cjnmcpu.com
Chemical investigations of termite-associated Streptomyces tanashiensis BYF-112 led to the discovery of four new alkaloid derivatives, vegfrecines A and B (1 and 2), exfoliazone A (3), …
Number of citations: 2 www.cjnmcpu.com
FN Naghiyev - Azerbaijan Chemical Journal, 2020 - cyberleninka.ru
The formation of cyclohexanone and 3, 4-dihydro-2H-pyran derivatives by using of Michael addition reaction between the 3-(4-tolyl)-, 3-(4-methoxyphenyl)-, 3-phenyl-, 3-pyridinyl-2-(…
Number of citations: 2 cyberleninka.ru
IG Mamedov, FN Naghiyev - jomardpublishing.com
The synthesized dihydroimidazo-and tetrahydroimidazopyridines were investigated by NMR and X-Ray methods. Obtained results have demonstrated the presence of an intramolecular …
Number of citations: 3 jomardpublishing.com
王坤腾 - 2016 - 广东药科大学
Number of citations: 0

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